molecular formula C8H4BrF2N B2886984 5-(Bromomethyl)-2,4-difluorobenzonitrile CAS No. 1379361-23-5

5-(Bromomethyl)-2,4-difluorobenzonitrile

Cat. No.: B2886984
CAS No.: 1379361-23-5
M. Wt: 232.028
InChI Key: OBSGQNHKKXVLHC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,4-difluorobenzonitrile is an organic compound with the molecular formula C8H4BrF2N. It is a derivative of benzonitrile, characterized by the presence of bromomethyl and difluorobenzene groups. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2,4-difluorobenzonitrile typically involves the bromination of 2,4-difluorobenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2,4-difluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

5-(Bromomethyl)-2,4-difluorobenzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and as a labeling reagent in biochemical assays.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2,4-difluorobenzonitrile largely depends on its chemical reactivity. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound serves as a versatile building block. The difluorobenzene moiety enhances the compound’s stability and reactivity, facilitating its use in diverse chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2,4-difluorobenzonitrile
  • 5-(Iodomethyl)-2,4-difluorobenzonitrile
  • 2,4-Difluorobenzonitrile

Uniqueness

Compared to its analogs, 5-(Bromomethyl)-2,4-difluorobenzonitrile offers a unique balance of reactivity and stability. The bromomethyl group provides a good leaving group for nucleophilic substitution reactions, while the difluorobenzene ring enhances the compound’s overall stability. This combination makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

5-(bromomethyl)-2,4-difluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-3-5-1-6(4-12)8(11)2-7(5)10/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSGQNHKKXVLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379361-23-5
Record name 5-(bromomethyl)-2,4-difluorobenzonitrile
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